molecular formula C20H19N7O B2802843 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide CAS No. 1251561-00-8

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide

Katalognummer B2802843
CAS-Nummer: 1251561-00-8
Molekulargewicht: 373.42
InChI-Schlüssel: AAMAZGWQVOPSLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK2334470 and has been studied extensively to understand its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Wissenschaftliche Forschungsanwendungen

Heterocyclic N-oxide Molecules in Drug Development

Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, are renowned for their versatile roles in organic synthesis, catalysis, and medicinal applications. They are pivotal in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Notably, their incorporation into drug development has led to the identification of compounds with significant anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide and related compounds in contributing to the advancement of medicinal chemistry and therapeutic interventions (Li et al., 2019).

Antitubercular Activity of Pyridazine Derivatives

The structural modification of isoniazid (INH) and the evaluation of N-substituted pyridazine derivatives have showcased promising in vitro anti-tubercular activity. Such compounds have demonstrated significant efficacy against various strains of mycobacteria, including INH-resistant strains. This suggests that molecules within the same structural realm as this compound may hold potential in the development of new anti-tuberculosis drugs, offering a novel approach to combating this infectious disease (Asif, 2014).

CNS Acting Drugs Synthesis

The exploration of heterocycles for synthesizing compounds with central nervous system (CNS) activity identifies the significant role of nitrogen-containing heterocycles. Compounds with structures incorporating pyridine, indole, and pyrazine, similar to the compound , are considered promising leads for developing novel CNS-acting drugs. This underlines the potential of utilizing such molecules in addressing a spectrum of CNS disorders, thereby contributing to the development of new therapeutic agents (Saganuwan, 2017).

Pyridazine and Pyridazone Synthesis

The synthesis of pyridazine and pyridazone derivatives, closely related to the structure of the compound in focus, plays a crucial role in the discovery of molecules with cardiovascular benefits. Such compounds have been synthesized to explore their biological activities, particularly concerning the cardiovascular system, which indicates the potential of this compound in similar applications (Jakhmola et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c28-20(16-13-24-17-4-2-1-3-15(16)17)23-12-11-22-18-5-6-19(27-26-18)25-14-7-9-21-10-8-14/h1-10,13,24H,11-12H2,(H,22,26)(H,23,28)(H,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMAZGWQVOPSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.